Cas no 823-94-9 (2,4,6-trimethyl-1,3,5-triazine)

2,4,6-trimethyl-1,3,5-triazine structure
823-94-9 structure
2,4,6-trimethyl-1,3,5-triazine
823-94-9
C6H9N3
123.155760526657
MFCD00456896
1806670
13208

2,4,6-trimethyl-1,3,5-triazine Properties

Names and Identifiers

    • 2,4,6-trimethyl-1,3,5-triazine
    • 1,3,5-Triazine, 2,4,6-trimethyl-
    • 2,4,6-TRIMETHYL-S-TRIAZINE
    • s-Triazine, 2,4,6-trimethyl-
    • 2,4,6-Trimethyl-1,3,5-triazine (ACI)
    • s-Triazine, 2,4,6-trimethyl- (6CI, 7CI, 8CI)
    • 2,4,6-Trimethyl-1,3,5-s-triazine
    • Trimethyl-s-triazine
    • Trimethyltriazine
    • A12862
    • SCHEMBL92460
    • CS-0129379
    • AS-60791
    • Trimethyl-s-triazin
    • LASVAZQZFYZNPK-UHFFFAOYSA-N
    • 2,4,6-trimethyl-[1,3,5]triazine
    • AI3-61023
    • DTXSID80231678
    • YSWG313
    • MFCD00456896
    • SY270782
    • trimethyl-1,3,5-triazine
    • SB73694
    • 823-94-9
    • AKOS027324978
    • +Expand
    • MFCD00456896
    • LASVAZQZFYZNPK-UHFFFAOYSA-N
    • 1S/C6H9N3/c1-4-7-5(2)9-6(3)8-4/h1-3H3
    • N1C(C)=NC(C)=NC=1C

Computed Properties

  • 123.079647
  • 0
  • 0
  • 0
  • 123.079647
  • 9
  • 63.3
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.2
  • 38.7

Experimental Properties

  • 1.505
  • 289.3°C at 760 mmHg
  • 137°C
  • 1.044

2,4,6-trimethyl-1,3,5-triazine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036XG-100mg
1,3,5-Triazine, 2,4,6-trimethyl-
823-94-9 95%
100mg
$20.00
A2B Chem LLC
AB48148-100mg
2,4,6-Trimethyl-1,3,5-triazine
823-94-9 95%
100mg
$18.00
Aaron
AR00375S-100mg
1,3,5-Triazine, 2,4,6-trimethyl-
823-94-9 95%
100mg
$7.00
abcr
AB279530-250 mg
2,4,6-Trimethyl-1,3,5-triazine, 97%; .
823-94-9 97%
250 mg
€360.00 2023-07-20
Ambeed
A302958-100mg
2,4,6-Trimethyl-1,3,5-triazine
823-94-9 95%
100mg
$8.0 2024-07-24
Chemenu
CM525804-250mg
2,4,6-Trimethyl-1,3,5-triazine
823-94-9 95%
250mg
$*** 2023-03-31
eNovation Chemicals LLC
D759918-1g
1,3,5-Triazine, 2,4,6-trimethyl-
823-94-9 95+%
1g
$235 2022-06-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T304723-1g
2,4,6-trimethyl-1,3,5-triazine
823-94-9 98%
1g
¥1959.90 2023-08-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD297589-100mg
2,4,6-Trimethyl-1,3,5-triazine
823-94-9 95%
100mg
¥49.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1200019-100mg
2,4,6-Trimethyl-1,3,5-triazine
823-94-9 98%
100mg
¥73.00 2024-07-28

2,4,6-trimethyl-1,3,5-triazine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Carbon nitride (C3N4) ;  80 h, 180 °C
Reference
Mesoporous graphitic carbon nitride as a versatile, metal-free catalyst for the cyclisation of functional nitriles and alkynes
Goettmann, Frederic; et al, New Journal of Chemistry, 2007, 31(8), 1455-1460

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
A practical and easy synthesis of 2,4,6-trisubstituted-s-triazines
Herrera, Antonio; et al, Synthesis, 2004, (4), 503-505

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, 25 °C
1.2 Reagents: Acetic acid ;  rt; 18 h, 30 °C
Reference
Synthesis of octupolar molecule 2,4,6-tris[4-[4-[N-ethyl-N-(2-hydroxyethyl)] amino-phenylazo]styryl]-s-triazine
Yang, Fei; et al, Hecheng Huaxue, 2011, 19(2), 222-224

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  7 - 10 min, 20 - 25 °C
1.2 Reagents: Acetic acid ;  30 min, 25 - 30 °C; 17 h, rt
Reference
A triazine-based multi-branched platinum acetylide complex: synthesis and photophysical properties
Guo, Jin; et al, Letters in Organic Chemistry, 2013, 10(1), 22-26

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  10 min, rt
1.2 Reagents: Acetic acid ;  12 h
Reference
Synthesis and characterization of novel blue light-conversion agents: 2-pentylene-4,6-bis((1-phenyl)-1, 3-butadiene)-1,3,5-s-triazine
Luo, Guilin; et al, Guizhou Shifan Daxue Xuebao, 2010, 28(3), 93-95

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  10 min, rt
1.2 Reagents: Acetic acid ;  12 h
Reference
Synthesis and characterization of novel blue light-conversion agent of triazine series in agricultural film
Luo, Gui-lin, Anhui Nongye Kexue, 2010, 38(29), 16090-16091

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Acetic acid ;  24 h, 25 - 30 °C
Reference
Study on synthesis of s-triazine derivatives and their luminescence properties
Wang, Guang-rong, Huaxue Yanjiu Yu Yingyong, 2015, 27(7), 951-956

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetic acid ;  25 - 30 °C; 24 h, 25 - 30 °C
Reference
Synthesis and characterisation of 2,6-di(2-hydroxy-styryl) 4-dimethyl-1,3,5-triazine
Zhou, Zi-yan; et al, Fenzi Kexue Xuebao, 2013, 29(3), 232-236

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Acetic acid ;  rt; 1 h, rt; 26 h, rt
Reference
Novel synthesis of olefin-linked covalent organic frameworks via aldol condensation
Chen, Jiansong; et al, Huagong Jinzhan, 2021, 40(12), 6765-6776

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Cupric acetate ,  Zinc Solvents: Methanol ,  Formamide
Reference
Triazines. II. Trimethyltriazine
Grundmann, Christoph; et al, Chemische Berichte, 1951, 84, 684-8

Synthetic Circuit 11

Reaction Conditions
Reference
Synthesis of the s-triazine system. III. Trimerization of imidates
Schaefer, Fred C.; et al, Journal of Organic Chemistry, 1961, 26, 2778-84

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Benzene ;  2 h, 20 - 25 °C; 16 - 20 h, < 40 °C
2.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  7 - 10 min, 20 - 25 °C
2.2 Reagents: Acetic acid ;  30 min, 25 - 30 °C; 17 h, rt
Reference
A triazine-based multi-branched platinum acetylide complex: synthesis and photophysical properties
Guo, Jin; et al, Letters in Organic Chemistry, 2013, 10(1), 22-26

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid
1.2 Reagents: Potassium carbonate
2.1 Reagents: Acetic acid
Reference
Synthesis, characterization and properties of a new octupolar molecule
Qi, Xiaoyun; et al, Hubei Daxue Xuebao, 2012, 34(2), 176-179

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, yttrium(3+) salt (3:1)
Reference
Lanthanide(III) ion-catalyzed reaction of ammonia and nitriles. Synthesis of 2,4,6-trisubstituted-s-triazines
Forsberg, John H.; et al, Journal of Heterocyclic Chemistry, 1988, 25(3), 767-70

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Cyclotrimerization of nitriles by the reactive alkali metal hydrides
Zhang, Wen Ming; et al, Chinese Chemical Letters, 1995, 6(10), 839-42

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile
Reference
Formation of 1,2,4-triazoles by cation radical-induced oxidative addition of arylhydrazones of benzaldehyde and butyraldehyde to nitriles
Shine, Henry J.; et al, Journal of Organic Chemistry, 1988, 53(18), 4349-53

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran
Reference
Addition and substitution reactions of nitrile-stabilized carbanions
Arseniyadis, Simeon; et al, Organic Reactions (Hoboken, 1984, 31,

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Acetonitrile ;  6 h, 10 kbar, 100 °C
Reference
Reaction of amidoximes with acetonitrile at high pressure
Baykov, Sergey V.; et al, Mendeleev Communications, 2016, 26(3), 264-265

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Acetonitrile ;  6 h, 10 kbar, 100 °C
Reference
Reaction of amidoximes with acetonitrile at high pressure
Baykov, Sergey V.; et al, Mendeleev Communications, 2016, 26(3), 264-265

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Acetonitrile ;  6 h, 10 kbar, 100 °C
Reference
Reaction of amidoximes with acetonitrile at high pressure
Baykov, Sergey V.; et al, Mendeleev Communications, 2016, 26(3), 264-265

Synthetic Circuit 21

Reaction Conditions
Reference
Product subclass 3: 1,3,5-triazines and phosphorus analogues
von Angerer, S., Science of Synthesis, 2004, 17, 449-583

Synthetic Circuit 22

Reaction Conditions
Reference
High-temperature transnitrilation of 2-bromocaproic acid
Polivin, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1990, (7), 1682-4

2,4,6-trimethyl-1,3,5-triazine Raw materials

2,4,6-trimethyl-1,3,5-triazine Preparation Products

2,4,6-trimethyl-1,3,5-triazine Suppliers

ZHENG ZHOU A ER FA HUA GONG Co., Ltd.
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Wuhan Loho Material CO.,Ltd.
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CHEN HAO
13971310049
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Shanghai Aladdin Biochemical Technology Co., Ltd
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A LA DING
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:823-94-9)
TANG SI LEI
15026964105
2881489226@qq.com

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